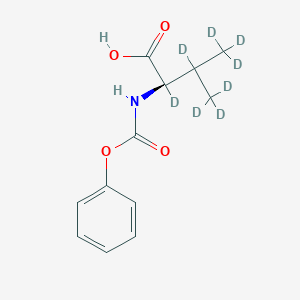
N-Phenoxycarbonyl-L-valine-2,3,4,4,4,5,5,5-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Phenoxycarbonyl-L-valine-2,3,4,4,4,5,5,5-d8 is an isotopically labeled amino acid derivative. It is used primarily in scientific research for studying metabolic pathways, reaction mechanisms, and kinetics due to its stable isotope labeling. The compound has a molecular formula of C12H7D8NO4 and a molecular weight of 245.30 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenoxycarbonyl-L-valine-2,3,4,4,4,5,5,5-d8 typically involves the protection of the amino group of L-valine followed by the introduction of the phenoxycarbonyl group. The deuterium labeling is achieved through the use of deuterated reagents. The reaction conditions often include the use of organic solvents such as acetone, chloroform, and dichloromethane.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory synthesis but optimized for higher yields and purity. This includes strict process parameter control and quality assurance to ensure the product meets the required standards.
Chemical Reactions Analysis
Types of Reactions
N-Phenoxycarbonyl-L-valine-2,3,4,4,4,5,5,5-d8 undergoes various chemical reactions, including:
Substitution Reactions: The phenoxycarbonyl group can be substituted under specific conditions.
Hydrolysis: The compound can undergo hydrolysis to remove the phenoxycarbonyl group.
Oxidation and Reduction: It can participate in oxidation and reduction reactions depending on the reagents used
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides and bases.
Hydrolysis: Acidic or basic conditions.
Oxidation and Reduction: Common oxidizing agents like potassium permanganate and reducing agents like sodium borohydride
Major Products
The major products formed from these reactions include deprotected valine derivatives and various substituted phenoxycarbonyl compounds .
Scientific Research Applications
N-Phenoxycarbonyl-L-valine-2,3,4,4,4,5,5,5-d8 is widely used in:
Chemistry: As a reference standard for chemical identification and quantification.
Biology: In metabolic studies to trace pathways and understand biochemical processes.
Medicine: For imaging and diagnostic purposes, including newborn screening.
Industry: As a standard for environmental pollutant detection in air, water, soil, and food.
Mechanism of Action
The mechanism of action of N-Phenoxycarbonyl-L-valine-2,3,4,4,4,5,5,5-d8 involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium labeling allows for the tracking of the compound through various biochemical processes, providing insights into reaction mechanisms and kinetics.
Comparison with Similar Compounds
Similar compounds include other isotopically labeled amino acids such as:
- N-Phenoxycarbonyl-L-leucine-2,3,4,4,4,5,5,5-d8
- N-Phenoxycarbonyl-L-isoleucine-2,3,4,4,4,5,5,5-d8
N-Phenoxycarbonyl-L-valine-2,3,4,4,4,5,5,5-d8 is unique due to its specific labeling pattern and the resulting applications in detailed metabolic and environmental studies .
Properties
Molecular Formula |
C12H15NO4 |
|---|---|
Molecular Weight |
245.30 g/mol |
IUPAC Name |
(2R)-2,3,4,4,4-pentadeuterio-2-(phenoxycarbonylamino)-3-(trideuteriomethyl)butanoic acid |
InChI |
InChI=1S/C12H15NO4/c1-8(2)10(11(14)15)13-12(16)17-9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,13,16)(H,14,15)/t10-/m1/s1/i1D3,2D3,8D,10D |
InChI Key |
HVJMEAOTIUMIBJ-ZXRGIZQXSA-N |
Isomeric SMILES |
[2H][C@](C(=O)O)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])NC(=O)OC1=CC=CC=C1 |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)OC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















